N-{2-[(4-methylbenzyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide
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Overview
Description
N-{2-[(4-methylbenzyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tetrahydrofuran ring, a phenyl group, and a carbamoyl group attached to a methylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methylbenzyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-methylbenzylamine with a suitable carbamoylating agent, such as carbonylimidazolide, in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction forms the carbamoyl intermediate.
Coupling with Phenyl Tetrahydrofuran Carboxylic Acid: The carbamoyl intermediate is then coupled with phenyl tetrahydrofuran carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methylbenzyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles such as halides or amines can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-{2-[(4-methylbenzyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-methylbenzyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide
- N-{2-[(4-methoxybenzyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide
Uniqueness
N-{2-[(4-methylbenzyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-14-8-10-15(11-9-14)13-21-19(23)16-5-2-3-6-17(16)22-20(24)18-7-4-12-25-18/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
RPXSZKWQKNOIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3CCCO3 |
Origin of Product |
United States |
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